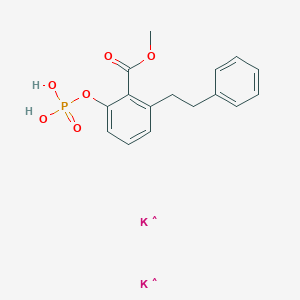
2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester Potassium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is known for its unique chemical structure, which includes a phenethyl group, a phosphonooxy group, and a benzoic acid methyl ester group, all coordinated with potassium ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester Potassium Salt typically involves multiple steps, starting with the preparation of the benzoic acid methyl ester derivative. This is followed by the introduction of the phosphonooxy group and the phenethyl group. The final step involves the coordination of the compound with potassium ions to form the potassium salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The purity of the final product is often ensured through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester Potassium Salt can undergo various types of chemical reactions, including:
Oxidation: The phenethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzoic acid methyl ester group can be reduced to form alcohol derivatives.
Substitution: The phosphonooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include oxidized phenethyl derivatives, reduced benzoic acid methyl ester derivatives, and substituted phosphonooxy derivatives.
Aplicaciones Científicas De Investigación
2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester Potassium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester Potassium Salt involves its interaction with specific molecular targets and pathways. The phenethyl group may interact with hydrophobic pockets in proteins, while the phosphonooxy group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenethyl-6-phosphonooxy-benzoic acid ethyl ester
- 2-Phenethyl-6-phosphonooxy-benzoic acid tert-butyl ester
- 2-Phenethyl-6-phosphonooxy-benzoic acid isopropyl ester
Uniqueness
2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester Potassium Salt is unique due to its specific combination of functional groups and its coordination with potassium ions. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H17K2O6P |
|---|---|
Peso molecular |
414.47 g/mol |
InChI |
InChI=1S/C16H17O6P.2K/c1-21-16(17)15-13(11-10-12-6-3-2-4-7-12)8-5-9-14(15)22-23(18,19)20;;/h2-9H,10-11H2,1H3,(H2,18,19,20);; |
Clave InChI |
HLRIKBKSGLHKAT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC=C1OP(=O)(O)O)CCC2=CC=CC=C2.[K].[K] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, 4-[(hydroxyamino)iminomethyl]-N-[3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl]-](/img/structure/B15130692.png)


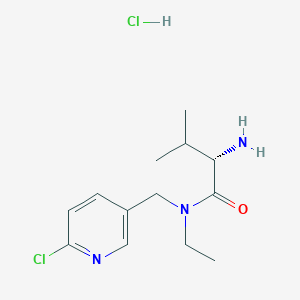
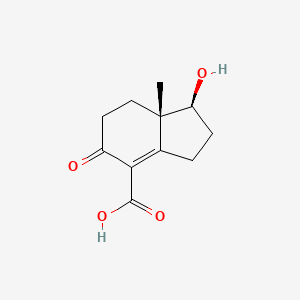
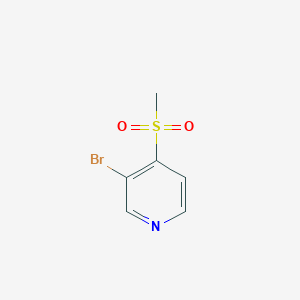
![1-Piperidin-4-yl-1H-[1,2,3]triazole-4-carboxylic acid methylamide](/img/structure/B15130737.png)
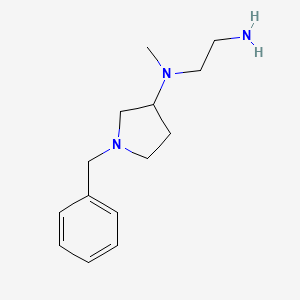

![tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate](/img/structure/B15130748.png)

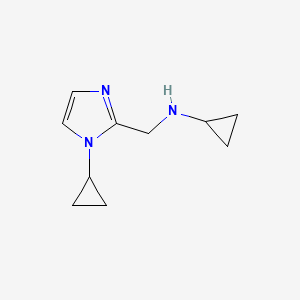
![[1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis[4'-(1-naphthalenylphenylamino)[1,1'-biphenyl]-4-yl]-N4,N4'-diphenyl-](/img/structure/B15130760.png)
